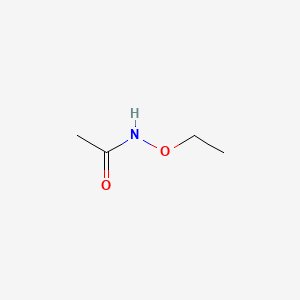
2-methyl-2-(1,3-oxazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-2-(1,3-oxazol-2-yl)propanoic acid is a compound that features an oxazole ring, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1,3-oxazol-2-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a 2-amino alcohol and a carboxylic acid derivative, the oxazole ring can be formed through a cyclodehydration reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps.
化学反应分析
Types of Reactions
2-methyl-2-(1,3-oxazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-methyl-2-(1,3-oxazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
作用机制
The mechanism of action of 2-methyl-2-(1,3-oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact pathways involved depend on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
2-methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid: Another oxazole derivative with different substituents, leading to distinct properties and applications.
2-methyl-2-(1,3-oxazol-4-yl)propanoic acid: A positional isomer with the oxazole ring substituted at a different position, affecting its reactivity and biological activity.
Uniqueness
2-methyl-2-(1,3-oxazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the oxazole ring and the propanoic acid moiety provides a versatile framework for further functionalization and exploration in various fields.
属性
CAS 编号 |
1211537-65-3 |
|---|---|
分子式 |
C7H9NO3 |
分子量 |
155.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



